![molecular formula C21H26N2O B4928721 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea](/img/structure/B4928721.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea, also known as A771726, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. This compound belongs to the class of drugs called Janus kinase inhibitors (JAK inhibitors) and has been shown to have anti-inflammatory and immunosuppressive effects.
作用机制
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways involved in inflammation and immune responses. By inhibiting the activity of these enzymes, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea reduces the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea has been shown to have a number of biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation and proliferation of immune cells, leading to a reduction in immune responses.
实验室实验的优点和局限性
One of the main advantages of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea is its relatively low potency compared to other JAK inhibitors, which may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for research on N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea, including the development of more potent and selective JAK inhibitors based on the structure of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea. Additionally, further studies are needed to investigate the potential applications of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea in the treatment of various autoimmune diseases and cancer. Finally, more research is needed to understand the long-term effects of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea on the immune system and other physiological processes.
合成方法
The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea involves several steps, including the reaction of 3-isopropenylphenylacetic acid with isobutylmagnesium bromide, followed by the reaction of the resulting intermediate with phenylisocyanate. The final product is obtained by the reaction of the resulting urea with 1-phenylethylamine.
科学研究应用
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea has been extensively studied for its potential applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
属性
IUPAC Name |
1-(1-phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15(2)18-12-9-13-19(14-18)21(4,5)23-20(24)22-16(3)17-10-7-6-8-11-17/h6-14,16H,1H2,2-5H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGXJUCRSHZWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
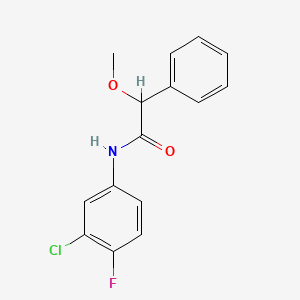

![2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)
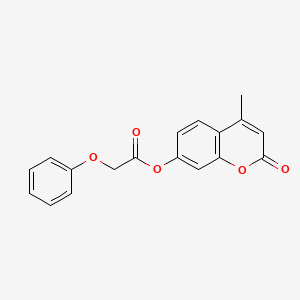
![4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B4928678.png)
![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)
![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)
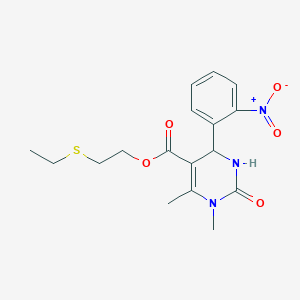
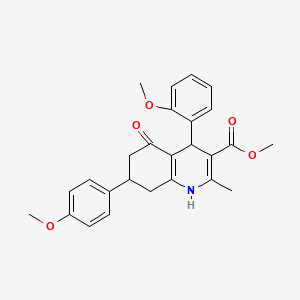
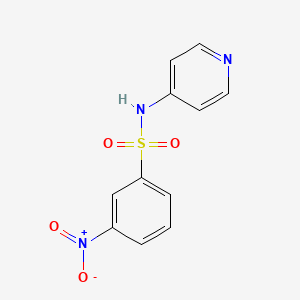
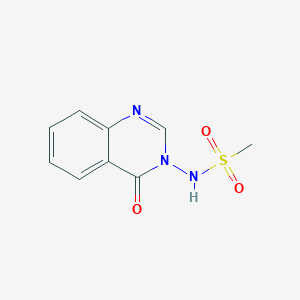
![2-[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4928727.png)
![3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol](/img/structure/B4928738.png)